Uridine, 2'-deoxy-5-(2-propynyloxy)-

説明

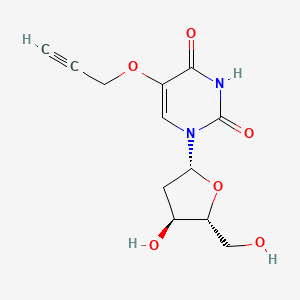

Uridine, 2’-deoxy-5-(2-propynyloxy)-: is a modified form of uridine, a nucleoside that is one of the building blocks of RNA. It is a pyrimidine nucleoside, which means it has a pyrimidine base (uracil) attached to a sugar (ribose). The modification involves replacing a hydroxyl group in the 2’ position of the ribose with a propynyloxy group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 2’-deoxy-5-(2-propynyloxy)- typically involves the following steps:

Starting Material: The synthesis begins with uridine, which is commercially available.

Deoxygenation: The 2’ hydroxyl group of uridine is selectively deoxygenated to form 2’-deoxyuridine.

Alkylation: The 5-position of the uracil ring is then alkylated with a propynyloxy group using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: Industrial production methods for Uridine, 2’-deoxy-5-(2-propynyloxy)- are similar to laboratory synthesis but are scaled up to meet commercial demand. This involves optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through advanced purification techniques.

化学反応の分析

Types of Reactions:

Oxidation: Uridine, 2’-deoxy-5-(2-propynyloxy)- can undergo oxidation reactions, particularly at the propynyloxy group.

Reduction: Reduction reactions can target the uracil ring or the propynyloxy group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 5-position of the uracil ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the propynyloxy group.

Reduction: Reduced forms of the uracil ring or the propynyloxy group.

Substitution: Substituted uridine derivatives with various functional groups at the 5-position.

科学的研究の応用

Biological Activities

The unique structure of Uridine, 2'-deoxy-5-(2-propynyloxy)- allows it to interact with biological systems in ways that can enhance its utility in therapeutic contexts.

Antisense Therapeutics

Recent studies have indicated that oligonucleotides containing Uridine, 2'-deoxy-5-(2-propynyloxy)- exhibit superior thermal stability and nuclease resistance. These properties make them promising candidates for antisense therapeutics aimed at modulating gene expression through RNA interference (RNAi) mechanisms. Specifically, they can activate RNase H-mediated cleavage of RNA in the presence of DNA gaps, which is crucial for effective antisense activity in vitro .

Antiviral Properties

Research has demonstrated that modified nucleosides like Uridine, 2'-deoxy-5-(2-propynyloxy)- can exhibit antiviral activity against various viruses. For instance, similar compounds have been tested against herpes simplex virus type 1, showing significant inhibitory effects at specific concentrations . The incorporation of modified nucleosides into viral RNA may disrupt viral replication processes.

Case Study 1: Antisense Oligonucleotides

A study focused on the application of Uridine, 2'-deoxy-5-(2-propynyloxy)- in antisense oligonucleotides demonstrated its effectiveness in enhancing the stability and efficacy of these therapeutic agents. The results indicated that oligonucleotides modified with this compound could significantly improve gene silencing efficiency compared to unmodified counterparts .

Case Study 2: Antiviral Activity Assessment

In a comparative analysis of various modified nucleosides against herpes simplex virus type 1, compounds similar to Uridine, 2'-deoxy-5-(2-propynyloxy)- were evaluated for their antiviral potency. Results showed that these modifications could lead to a marked increase in antiviral activity, suggesting potential applications in developing new antiviral therapies .

作用機序

Molecular Targets and Pathways: Uridine, 2’-deoxy-5-(2-propynyloxy)- exerts its effects by incorporating into RNA molecules, potentially altering their structure and function. This modification can affect RNA stability, translation, and interactions with proteins. The propynyloxy group may also participate in additional chemical reactions within the cell, further influencing biological pathways .

類似化合物との比較

2’-Deoxyuridine: Lacks the propynyloxy modification and has different chemical properties.

5-Fluorouridine: Contains a fluorine atom at the 5-position instead of a propynyloxy group, used as an anticancer agent.

2’-Deoxy-5-azacytidine: Another modified nucleoside with different biological activities.

Uniqueness: Uridine, 2’-deoxy-5-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct chemical reactivity and potential biological effects compared to other nucleosides.

生物活性

Uridine, 2'-deoxy-5-(2-propynyloxy)- (CAS No. 65367-85-3) is a nucleoside analog that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of modified nucleosides that have been investigated for their therapeutic applications, particularly in the treatment of viral infections and cancer. This article reviews the biological activity of Uridine, 2'-deoxy-5-(2-propynyloxy)-, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Uridine, 2'-deoxy-5-(2-propynyloxy)- is C12H15N2O3. Its structure features a uridine backbone modified with a propynyloxy group at the 5-position, which enhances its biological properties compared to unmodified uridine.

| Property | Value |

|---|---|

| Molecular Formula | C12H15N2O3 |

| Molecular Weight | 233.26 g/mol |

| CAS Number | 65367-85-3 |

Uridine analogs typically exert their effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. The propynyloxy modification may enhance cellular uptake and improve the compound's stability against enzymatic degradation.

- Inhibition of Nucleic Acid Synthesis : By incorporating into RNA or DNA, Uridine, 2'-deoxy-5-(2-propynyloxy)- can disrupt normal transcription and replication processes.

- Synergistic Effects : Research has shown that this compound exhibits synergistic effects when used in combination with established antibiotics like isoniazid and rifampicin against mycobacterial infections. This synergy suggests that it may enhance the efficacy of existing treatments while potentially reducing required dosages.

Antimycobacterial Activity

A significant study evaluated the antimycobacterial activity of various uridine derivatives, including Uridine, 2'-deoxy-5-(2-propynyloxy)-. This research demonstrated that:

- In vitro Studies : The compound exhibited modest inhibitory activity against Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis at higher concentrations.

- Combination Therapy : When combined with isoniazid and rifampicin, it showed enhanced effectiveness in inhibiting intracellular mycobacterial growth within macrophages. The most potent derivatives were found to have IC50 values significantly lower than those of traditional treatments alone .

Cytotoxicity and Selectivity

In a cytotoxicity assessment involving various human cell lines:

- Selectivity Index : Uridine, 2'-deoxy-5-(2-propynyloxy)- displayed a favorable selectivity index, indicating that it was less toxic to human cells compared to its antimycobacterial activity.

- Mechanism Insights : The compound's mechanism appears to involve the inhibition of mycobacterial replication without substantially affecting host cell viability .

Case Studies

- Combination Therapy Efficacy : In a mouse model infected with Mtb (H37Ra), oral administration of Uridine, 2'-deoxy-5-(2-propynyloxy)- in conjunction with traditional antibiotics demonstrated a significant reduction in bacterial load compared to controls .

- Cell Line Studies : A study involving human monocytic cell lines showed that treatment with the compound inhibited intracellular mycobacterial replication effectively while maintaining cell integrity .

特性

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-prop-2-ynoxypyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-2-3-19-8-5-14(12(18)13-11(8)17)10-4-7(16)9(6-15)20-10/h1,5,7,9-10,15-16H,3-4,6H2,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTKQPVPFHMJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20983982 | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65367-85-3 | |

| Record name | NSC267459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Deoxypentofuranosyl)-4-hydroxy-5-[(prop-2-yn-1-yl)oxy]pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20983982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。